REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)=[O:5].[Br:18][CH2:19][C:20](Br)=[O:21].C(=O)([O-])[O-].[Na+].[Na+]>CCOCC.O>[Br:18][CH2:19][C:20]([NH:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4](=[O:5])[C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1)=[O:21] |f:2.3.4|
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=C(C=C2)O)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 20 min. the reaction mixture was filtered
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to collect 60 g (about 100%) of product mp 201°-202°
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
gave colorless prisms, mp 201°-203°
|
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)NC1=C(C=C(C=C1)Cl)C(C1=CC=C(C=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |